N-Cyclohexyl-3,5-dimethoxyaniline
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Overview
Description
N-Cyclohexyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C14H21NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclohexylamine. This can be achieved through a nucleophilic substitution reaction where the amino group of cyclohexylamine attacks the aniline nitrogen, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts or specific reaction conditions can help improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3,5-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-Cyclohexyl-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The methoxy groups and the cyclohexyl ring play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-Cyclohexylaniline: Lacks the methoxy groups, affecting its electronic properties.
N-Cyclohexyl-4-methoxyaniline: Has only one methoxy group, leading to different reactivity and binding properties.
Uniqueness
N-Cyclohexyl-3,5-dimethoxyaniline is unique due to the presence of both the cyclohexyl group and the two methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobicity and electronic effects are important.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-12(9-14(10-13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
InChI Key |
SCZOLJLGXYBVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCCC2)OC |
Origin of Product |
United States |
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